2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride
Description
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-1-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-6-9-8-4-2-1-3-7(8)5-10-9;/h1-4,9-11H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWXDZZWXMHEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-67-4 | |
| Record name | (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
A widely cited method involves the acid-mediated deprotection of tert-butoxycarbonyl (Boc)-protected intermediates. For example, 1-(isoindolin-5-yl)ethan-1-one is synthesized by treating Boc-protected isoindoline 51b with hydrochloric acid (HCl) in a dioxane/water system . While this specific example targets a ketone derivative, analogous protocols can be adapted for hydroxymethylated variants:
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Synthesis of Boc-protected precursor :
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Deprotection to form hydrochloride salt :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 16 h | |
| Temperature | 20°C | |
| Solvent System | Dioxane/water | |
| Workup | Concentration without purification |
Reductive Amination of Isoindoline with Formaldehyde
Reductive amination offers a direct route to introduce the hydroxymethyl group. This method avoids protection/deprotection steps and is scalable:
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Reaction Setup :
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Salt Formation :
Optimization Insights :
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Excess formaldehyde (2–3 equiv.) ensures complete conversion .
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Yields improve under inert atmospheres (argon/nitrogen) to prevent oxidation .
Nucleophilic Substitution on Chloromethyl Isoindoline
Chloromethyl isoindoline derivatives serve as electrophilic intermediates for hydroxymethylation:
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Synthesis of Chloromethyl Isoindoline :
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Hydrolysis to Hydroxymethyl Derivative :
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| Reductive Amination | 70–85 | ≥95 | Requires strict pH control |
| Nucleophilic Substitution | 60–75 | ≥90 | Side-product formation |
| Boc Deprotection | 80–90 | ≥98 | Multi-step synthesis |
Catalytic Hydrogenation of Cyanomethyl Isoindoline
For higher stereochemical control, catalytic hydrogenation of cyanomethyl intermediates is employed:
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Cyanomethylation :
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Hydrogenation :
Reaction Conditions :
Grignard reagents enable the introduction of the hydroxymethyl group via carbonyl intermediates:
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Aldehyde Synthesis :
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Grignard Reaction :
Critical Notes :
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound back to its parent alcohol form using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Isoindoline-1-carboxylic acid.
Reduction: Isoindoline-1-ylmethanol.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2,3-dihydro-1H-isoindol-1-ylmethanol typically involves the reduction of isoindoline derivatives. A common method includes the reduction of isoindoline-1-carboxaldehyde using sodium borohydride (NaBH4) in methanol, yielding the desired product efficiently under mild conditions. The compound can also undergo various chemical reactions:
- Oxidation : Converts the hydroxymethyl group to isoindoline-1-carboxylic acid.
- Reduction : Further reduction can yield isoindoline.
- Substitution : The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Medicinal Chemistry
2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride has been investigated for its potential as a therapeutic agent. Notably, derivatives of this compound have shown promise in treating ischemic strokes. For instance, a study highlighted a derivative (3d) that exhibited potent inhibition of platelet aggregation and significant neuroprotective effects in ischemic rat models. This compound demonstrated high bioavailability and rapid distribution in brain tissue, suggesting its potential as a candidate for stroke prevention and treatment .
Enzyme Mechanisms
The compound serves as a valuable intermediate in studying enzyme mechanisms. Its structure allows researchers to explore interactions with specific enzymes or receptors, potentially modulating their activity. The hydroxymethyl group is particularly important for forming hydrogen bonds with target molecules, influencing their biological functions.
Industrial Applications
In industrial chemistry, this compound is utilized in synthesizing fine chemicals and other industrial products. Its ability to act as a precursor for various derivatives makes it an essential compound in the production of complex organic molecules.
Case Study 1: Stroke Treatment
A significant study focused on the development of 3-alkyl derivatives of 2,3-dihydro-1H-isoindol-1-one for treating ischemic stroke. The derivative 3d was tested in both transient and permanent middle cerebral artery occlusion models, where it significantly reduced infarct size and improved neurobehavioral outcomes compared to standard treatments like aspirin . This highlights the compound's therapeutic potential.
Case Study 2: Enzyme Interaction Studies
Research involving enzyme mechanisms has utilized 2,3-dihydro-1H-isoindol-1-ylmethanol as a building block for biologically active molecules. Studies have shown that this compound can influence enzyme activity through specific interactions facilitated by its hydroxymethyl group.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline ring system allows it to mimic the structure of natural substrates or inhibitors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The table below summarizes key structural analogs and their properties:
Key Research Findings
Pharmacological Potential
- The pyrrolidinyl-methanone derivative (CAS 1246172-54-2) is commercially available (Shanghai Huns Chemical Co.), suggesting its relevance in drug discovery for CNS or metabolic disorders .
Physicochemical Properties
- 2,3-Dihydro-1H-isoindol-1-one (CAS 480-91-1) has a low molecular weight (133.15) and ketone functionality, making it a versatile precursor for further modifications .
Biological Activity
2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is synthesized through the reduction of isoindoline derivatives. A common synthetic route involves using sodium borohydride (NaBH4) in methanol, which yields the compound with good efficiency under mild conditions. The compound features a hydroxymethyl group that enhances its reactivity and potential for biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antiplatelet Activity : A derivative of this compound demonstrated significant inhibition of platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid. This activity was found to be superior to that of established antiplatelet drugs like aspirin .
- Neuroprotective Effects : In animal models of ischemic stroke, the compound significantly reduced infarct size and improved neurobehavioral outcomes. It was shown to scavenge free radicals and protect neuronal cells from oxidative stress, indicating its potential as a neuroprotective agent .
- Antioxidant Activity : The compound has been reported to possess strong antioxidant properties, which contribute to its ability to mitigate oxidative damage in various cellular models .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The hydroxymethyl group allows for hydrogen bonding with target enzymes or receptors, influencing their activity. This interaction can modulate pathways involved in inflammation and oxidative stress response.
- Receptor Binding : The compound may interact with receptors involved in platelet function and neuronal protection, although specific receptor targets remain to be fully elucidated.
Study 1: Antiplatelet Effects
In a comparative study involving several compounds, 3-n-butyl-2,3-dihydro-1H-isoindol-1-one (a derivative) exhibited the strongest inhibitory effect on platelet aggregation among tested substances. This finding highlights the therapeutic potential of isoindole derivatives in managing thrombotic disorders .
Study 2: Neuroprotection in Ischemia
In a study using a rat model of middle cerebral artery occlusion, treatment with 3d (a derivative) led to significant reductions in cerebral infarction and improved motor function scores compared to controls. The study concluded that this class of compounds could be promising candidates for the treatment of acute ischemic strokes due to their neuroprotective effects and favorable pharmacokinetics .
Data Summary
| Biological Activity | Effect Observed | Comparison |
|---|---|---|
| Antiplatelet Activity | Inhibition of ADP-induced aggregation | Superior to aspirin |
| Neuroprotective Effects | Reduced infarct size | Improved outcomes vs control |
| Antioxidant Activity | Scavenging free radicals | Significant protective effect |
Q & A
Q. What are the critical safety protocols for handling 2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride in laboratory settings?
Answer:
- PPE Requirements : Always wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .
- Containment : Perform reactions in fume hoods or gloveboxes to prevent inhalation of volatile byproducts .
- Waste Management : Segregate chemical waste into halogenated/non-halogenated containers and dispose via certified hazardous waste services .
- Spill Response : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Q. How is the structural purity of this compound validated experimentally?
Answer:
- Spectroscopic Analysis : Use H-NMR and C-NMR to confirm backbone structure and substituents. For example, isoindole protons typically appear as multiplet signals at δ 3.0–4.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] for CHNO·HCl: calc. 185.06) .
- HPLC Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity >95% .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields during the synthesis of isoindoline derivatives like this compound?
Answer:
- Parameter Screening : Optimize reaction time, temperature, and catalyst loading (e.g., NaBH reduction efficiency varies with solvent polarity) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduction or oxidation artifacts) and adjust reducing agent stoichiometry .
- Replication : Repeat reactions under inert atmospheres (N/Ar) to exclude moisture/O interference, which may explain yield variability .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Answer:
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UV-Vis (λ~270 nm for isoindole) or LC-MS .
- Kinetic Modeling : Calculate half-life () using first-order kinetics. Compare with structurally similar compounds (e.g., phthalimide derivatives show >12 hours) .
- Buffer Variation : Test stability across pH 1–10 to simulate gastrointestinal/environmental conditions .
Q. What methodologies are recommended for analyzing the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding affinity () in real-time .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on the isoindole ring’s hydrophobic interactions .
- Fluorescence Quenching : Titrate the compound into fluorophore-labeled protein solutions and monitor emission changes to infer binding constants .
Experimental Design & Troubleshooting
Q. How should researchers design a scalable synthesis route for this compound?
Answer:
Q. What analytical approaches differentiate polymorphic forms of this compound?
Answer:
- PXRD : Compare diffraction patterns with known polymorphs; sharp peaks at 2θ = 12.5°, 18.3° indicate Form I .
- DSC : Monitor endothermic peaks (melting points vary by 5–10°C between forms) .
- Raman Spectroscopy : Use shifts in C-Cl (650 cm) and N-H (3300 cm) vibrations to distinguish crystalline phases .
Data Interpretation & Validation
Q. How to address discrepancies between computational and experimental NMR data for isoindoline derivatives?
Answer:
- Solvent Effects : Simulate NMR spectra (e.g., using Gaussian) with explicit solvent models (DMSO-d shifts protons upfield by 0.2–0.5 ppm) .
- Conformational Sampling : Apply DFT calculations (B3LYP/6-31G*) to account for rotameric states affecting chemical shifts .
- Experimental Replicates : Acquire NMR data at multiple field strengths (400/600 MHz) to confirm signal assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
